Chromatographic Selectivity: Resolution from the 5-Bromo Analog (USP Related Compound H)
Under the USP Citalopram Hydrobromide Test 2 gradient method (L1 column, 224 nm detection), 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane (USP Related Compound G) elutes at a relative retention time (RRT) of 2.20, whereas the 5-bromo analog (USP Related Compound H) elutes at an RRT of 2.30 [1]. This represents a baseline-resolved difference of ΔRRT = 0.10, enabling unambiguous identification and quantification of the 5-chloro impurity in the presence of the 5-bromo congener. This selectivity is critical because both impurities originate from halogenated intermediates in different citalopram synthetic routes and may co-exist in crude API.
| Evidence Dimension | Relative Retention Time (RRT) on USP Citalopram Hydrobromide Test 2 HPLC method |
|---|---|
| Target Compound Data | RRT = 2.20 (Citalopram Related Compound G; 5-chloro analog) |
| Comparator Or Baseline | RRT = 2.30 (Citalopram Related Compound H; 5-bromo analog, CAS 479065-02-6) |
| Quantified Difference | ΔRRT = 0.10 (baseline separation achieved under specified conditions) |
| Conditions | USP Citalopram Hydrobromide monograph, Organic Impurities Test 2; L1 column (4.6 mm × 25 cm, 5 µm); detection at 224 nm; gradient as per Table 2; column temperature 40 °C; flow rate 0.8 mL/min |
Why This Matters
A procurement decision must differentiate between the 5-chloro and 5-bromo impurity standards because the USP monograph requires their individual quantification and each exhibits a distinct chromatographic retention time, meaning substitution would lead to regulatory non-compliance and inaccurate impurity profiling.
- [1] USP Monograph: Citalopram Hydrobromide. USP31-NF26, Organic Impurities Test 2, Table 3. View Source
